Synthetic Accessibility: High-Yield Preparation from Ethyl Ester Precursor
A key differentiator for sourcing or prioritizing 2-(Prop-2-en-1-yloxy)propanoic acid is the existence of a well-defined, high-yield synthetic route from its ethyl ester precursor. A specific protocol details the hydrolysis of ethyl 2-(allyloxy)propanoate using lithium hydroxide in a tetrahydrofuran/water solvent system, achieving an 83% isolated yield of the target acid after a 5-hour reaction time [1]. This stands in contrast to the 3-substituted isomer (3-(allyloxy)propanoic acid, CAS 22577-15-7), which is typically synthesized via a different pathway (e.g., from allyl chloride and 3-hydroxypropanoic acid) without a widely reported high-yield ester hydrolysis route in the primary literature .
| Evidence Dimension | Synthetic Yield from Ester Hydrolysis |
|---|---|
| Target Compound Data | 83% |
| Comparator Or Baseline | 3-(allyloxy)propanoic acid (CAS 22577-15-7); No comparable high-yield ester hydrolysis protocol reported |
| Quantified Difference | Existence of a documented 83% yield protocol vs. no equivalent |
| Conditions | Ethyl ester precursor, LiOH, THF/H2O solvent, 5 h reaction time |
Why This Matters
This established, high-yielding protocol provides a reliable and scalable method for researchers to generate the compound in-house, reducing procurement dependency and enabling cost-effective, large-scale studies.
- [1] Molaid. (+/-)-(2-allyloxy)propanoic acid, CAS 96692-32-9. Compound Data Sheet, referencing synthesis from ethyl ester. View Source
